molecular formula C9H5Br2N B6248406 4,5-dibromoisoquinoline CAS No. 16560-62-6

4,5-dibromoisoquinoline

Cat. No. B6248406
CAS RN: 16560-62-6
M. Wt: 287
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromoisoquinoline (4,5-DBIQ) is an organic compound composed of two bromine atoms and one isoquinolyl group. It is a yellow-orange solid that is used in various applications in organic synthesis, such as the production of pharmaceuticals and agrochemicals. 4,5-DBIQ is also used in analytical chemistry and as a reagent for the selective oxidation of alcohols.

Scientific Research Applications

4,5-dibromoisoquinoline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in analytical chemistry and as a reagent for the selective oxidation of alcohols. In addition, 4,5-dibromoisoquinoline has been used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of 4,5-dibromoisoquinoline is not fully understood, but it is believed to be related to the presence of two bromine atoms in the molecule. The two bromine atoms are believed to interact with the isoquinolyl group, resulting in the formation of a bromonium ion. This bromonium ion is then believed to undergo a nucleophilic substitution reaction, resulting in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-dibromoisoquinoline are not fully understood. However, it has been suggested that the compound may have antioxidant and anti-inflammatory effects. In addition, 4,5-dibromoisoquinoline has been shown to have antiproliferative effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

4,5-dibromoisoquinoline is a relatively stable compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, 4,5-dibromoisoquinoline is toxic and should be used with caution in the laboratory. In addition, the compound is not very soluble in water and is not very soluble in organic solvents.

Future Directions

There are many potential future directions for 4,5-dibromoisoquinoline. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research into the mechanism of action of 4,5-dibromoisoquinoline could lead to the development of more efficient and cost-effective synthesis methods. Finally, research into the potential toxicity of 4,5-dibromoisoquinoline could lead to the development of safer laboratory practices when handling the compound.

Synthesis Methods

4,5-dibromoisoquinoline can be synthesized by a variety of methods, including the reaction of bromine with isoquinolyl chloride, the reaction of bromine with isoquinolyl bromide, and the reaction of bromine with isoquinolyl alcohol. The most common method is the reaction of bromine with isoquinolyl chloride, which produces 4,5-dibromoisoquinoline in a yield of up to 90%. The reaction is typically conducted in an inert atmosphere and requires a catalyst, such as palladium, to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,5-dibromoisoquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromoaniline", "acetic anhydride", "sodium acetate", "bromine", "sodium hydroxide", "isoquinoline" ], "Reaction": [ "Step 1: Bromination of 2-bromoaniline with bromine to form 4-bromo-2-aminobenzene", "Step 2: Acetylation of 4-bromo-2-aminobenzene with acetic anhydride and sodium acetate to form N-acetyl-4-bromo-2-aminobenzene", "Step 3: Cyclization of N-acetyl-4-bromo-2-aminobenzene with sodium hydroxide to form 4-bromoisoquinoline", "Step 4: Bromination of 4-bromoisoquinoline with bromine to form 4,5-dibromoisoquinoline" ] }

CAS RN

16560-62-6

Product Name

4,5-dibromoisoquinoline

Molecular Formula

C9H5Br2N

Molecular Weight

287

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.